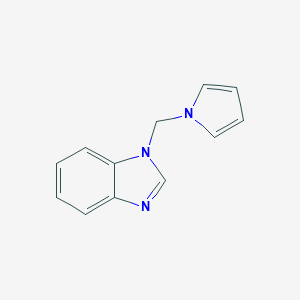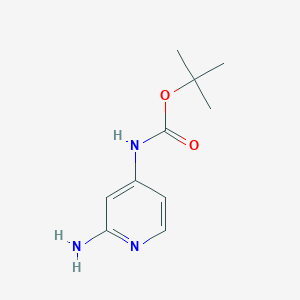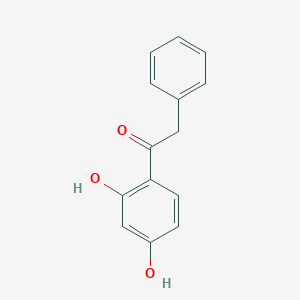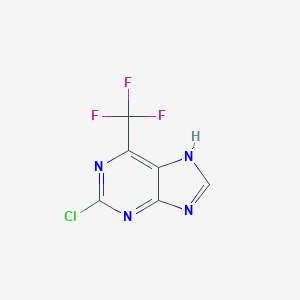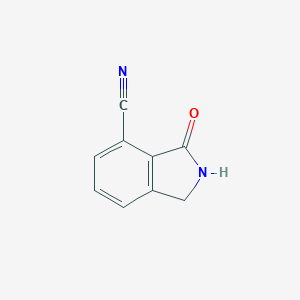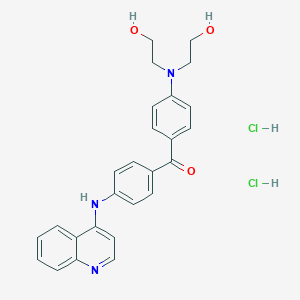
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride, also known as BHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
科学的研究の応用
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been found to have antimicrobial properties and has shown potential in the treatment of bacterial and viral infections.
作用機序
The mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
生化学的および生理学的効果
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have antioxidant properties and has been found to reduce oxidative stress in cells.
実験室実験の利点と制限
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has several advantages and limitations for lab experiments. One of the advantages of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its stability, which makes it suitable for long-term storage and use in experiments. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is also soluble in water, which makes it easy to dissolve and use in experiments. However, one of the limitations of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its toxicity, which can limit its use in certain experiments. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. One area of research is the development of more efficient synthesis methods for (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. This information could help to further elucidate the mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride and identify potential therapeutic targets. Additionally, further research is needed to investigate the potential use of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride in the treatment of neurodegenerative diseases and viral and bacterial infections.
合成法
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can be synthesized using various methods. One of the most common methods is the reaction of 4-(4-aminophenyl)quinoline with 4-(2-chloroethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride dihydrochloride.
特性
CAS番号 |
133041-52-8 |
|---|---|
製品名 |
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride |
分子式 |
C26H27Cl2N3O3 |
分子量 |
500.4 g/mol |
IUPAC名 |
[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;dihydrochloride |
InChI |
InChI=1S/C26H25N3O3.2ClH/c30-17-15-29(16-18-31)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,30-31H,15-18H2,(H,27,28);2*1H |
InChIキー |
BPDRVDYHPQHPIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
その他のCAS番号 |
133041-52-8 |
同義語 |
[4-(bis(2-hydroxyethyl)amino)phenyl]-[4-(quinolin-4-ylamino)phenyl]met hanone dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



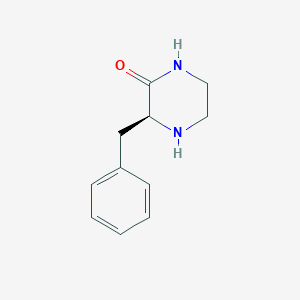
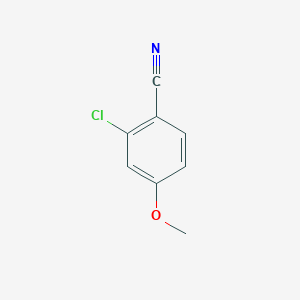
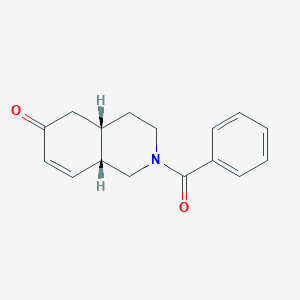
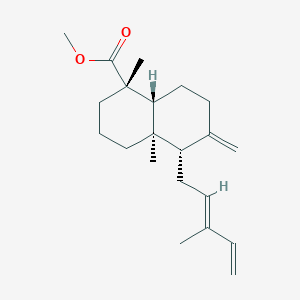
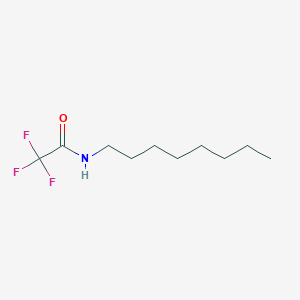
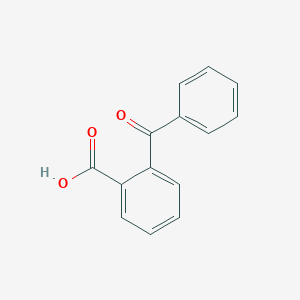
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

